Lunularin
Overview
Description
Lunularin is a dihydrostilbenoid found in common celery and the roots of Hydrangea macrophylla . It is also produced by the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .
Synthesis Analysis
Lunularin is a metabolite of lunularic acid . It is formed by enzymatic decarboxylation . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .
Molecular Structure Analysis
Lunularin has a chemical formula of C14H14O2 . It contains 31 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .
Chemical Reactions Analysis
Lunularin is involved in the metabolism of resveratrol by the human gut microbiota . It is a product of the reduction of resveratrol to dihydroresveratrol .
Physical And Chemical Properties Analysis
Lunularin has a molar mass of 214.26 g/mol . It is a solid at room temperature .
Scientific Research Applications
Antioxidant Activity
Lunularin has been identified as having significant antioxidant activity . This property is crucial in the pharmaceutical industry for the development of treatments that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Enzymatic Catalysis
Research has shown that certain enzymes can use Lunularin as a substrate. For instance, O-glucosyltransferases have been found to specifically accept Lunularin, indicating its potential role in enzymatic synthesis pathways for producing bioactive compounds .
Plant Stress Adaptation
The expression levels of enzymes that interact with Lunularin increase after UV irradiation, suggesting a role in plant stress adaptation. This could lead to agricultural applications where Lunularin or its derivatives are used to enhance crop resilience to environmental stressors .
Metabotype Research
Lunularin is involved in the metabolism of resveratrol by the human gut microbiota. Studies have identified Lunularin-producers and non-producers as novel human metabotypes, which could have implications for personalized nutrition and understanding individual responses to diet .
Microbial Ecology
The presence or absence of Lunularin-producing metabotypes in humans suggests a complex interaction with the gut microbiota. This opens up research avenues in microbial ecology, aiming to understand how these microbial communities influence human health .
Synthetic Chemistry
Lunularin can be synthesized through modular chemical processes, which is of interest in synthetic chemistry for the creation of naturally occurring compounds. This has applications in drug development and the synthesis of complex molecules .
Safety And Hazards
Lunularin should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling Lunularin .
Relevant Papers
Several papers have been identified that provide relevant information on Lunularin. These include studies on the metabolism of resveratrol by the human gut microbiota , the antiproliferative activity of stilbenes and their gut microbiota metabolites in colon cancer cells , and a novel metabolite from the human gut microbiota after consuming resveratrol .
properties
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYXPCRQKRNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190614 | |
Record name | Lunularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lunularin | |
CAS RN |
37116-80-6 | |
Record name | Lunularin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37116-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lunularin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lunularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUNULARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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